molecular formula C17H29N3 B7916639 2-{2-[(Benzyl-ethyl-amino)-methyl]-piperidin-1-yl}-ethylamine

2-{2-[(Benzyl-ethyl-amino)-methyl]-piperidin-1-yl}-ethylamine

Cat. No.: B7916639
M. Wt: 275.4 g/mol
InChI Key: CJPHMPTURRGGLP-UHFFFAOYSA-N
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Description

2-{2-[(Benzyl-ethyl-amino)-methyl]-piperidin-1-yl}-ethylamine is a complex organic compound that features a piperidine ring substituted with a benzyl-ethyl-amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[(Benzyl-ethyl-amino)-methyl]-piperidin-1-yl}-ethylamine typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by cyclization of appropriate precursors.

    Substitution with Benzyl-Ethyl-Amino Group: The piperidine ring is then functionalized with a benzyl-ethyl-amino group. This can be achieved through nucleophilic substitution reactions where the piperidine nitrogen attacks a benzyl-ethyl halide.

    Final Assembly: The intermediate product is further reacted with ethylamine to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve:

    Batch Processing: Utilizing large reactors where each step of the synthesis is carried out sequentially.

    Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.

    Reduction: Reduction reactions can target the piperidine ring or the benzyl group, potentially forming piperidine derivatives or benzyl alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halides and other electrophiles are common reagents for substitution reactions.

Major Products

    Oxidation: Benzaldehyde derivatives.

    Reduction: Piperidine derivatives and benzyl alcohols.

    Substitution: Various substituted piperidine and benzyl derivatives.

Scientific Research Applications

2-{2-[(Benzyl-ethyl-amino)-methyl]-piperidin-1-yl}-ethylamine has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting the central nervous system.

    Biological Studies: The compound is used in research exploring its effects on neurotransmitter systems.

    Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 2-{2-[(Benzyl-ethyl-amino)-methyl]-piperidin-1-yl}-ethylamine involves its interaction with specific molecular targets:

    Neurotransmitter Receptors: It may act on receptors such as dopamine or serotonin receptors, influencing neurotransmission.

    Enzymatic Pathways: The compound could inhibit or activate certain enzymes, altering biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-{2-[(Phenyl-ethyl-amino)-methyl]-piperidin-1-yl}-ethylamine
  • 2-{2-[(Methyl-ethyl-amino)-methyl]-piperidin-1-yl}-ethylamine

Uniqueness

  • Structural Features : The presence of the benzyl-ethyl-amino group distinguishes it from other similar compounds.
  • Pharmacological Profile : Its unique structure may confer distinct pharmacological properties, making it a valuable compound for drug development.

Properties

IUPAC Name

2-[2-[[benzyl(ethyl)amino]methyl]piperidin-1-yl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H29N3/c1-2-19(14-16-8-4-3-5-9-16)15-17-10-6-7-12-20(17)13-11-18/h3-5,8-9,17H,2,6-7,10-15,18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJPHMPTURRGGLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1CCCCN1CCN)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H29N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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